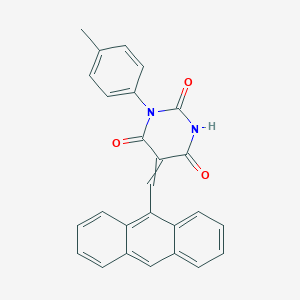
5-(9-anthrylmethylene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(9-anthrylmethylene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione: is a complex organic compound characterized by its unique structure, which includes an anthrylmethylene group, a methylphenyl group, and a pyrimidinetrione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(9-anthrylmethylene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the following steps:
Formation of the Pyrimidinetrione Core: The pyrimidinetrione core can be synthesized through a condensation reaction involving urea and a β-diketone under acidic conditions.
Introduction of the Anthrylmethylene Group: The anthrylmethylene group is introduced via a Knoevenagel condensation reaction between 9-anthraldehyde and the pyrimidinetrione core in the presence of a base such as piperidine.
Attachment of the Methylphenyl Group: The methylphenyl group is incorporated through a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and an aluminum chloride catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The anthrylmethylene group can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction of the pyrimidinetrione core can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydropyrimidine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Nitro or sulfonyl derivatives of the aromatic rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-(9-anthrylmethylene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a fluorescent probe due to the presence of the anthrylmethylene group, which exhibits strong fluorescence. This makes it useful in imaging and tracking biological processes at the molecular level.
Medicine
Potential medicinal applications include its use as a scaffold for the development of new drugs. The pyrimidinetrione core is a common motif in many biologically active compounds, and modifications to this structure can lead to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure allows for the design of materials with tailored functionalities for use in electronics, photonics, and other advanced technologies.
Mécanisme D'action
The mechanism of action of 5-(9-anthrylmethylene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(9-anthrylmethylene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione: Similar structure but lacks the methyl group on the phenyl ring.
5-(9-anthrylmethylene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
5-(9-anthrylmethylene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione: Similar structure but has a methoxy group on the phenyl ring.
Uniqueness
The presence of the 4-methylphenyl group in 5-(9-anthrylmethylene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione imparts unique electronic and steric properties that can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and can lead to different applications and functionalities.
Propriétés
IUPAC Name |
(5E)-5-(anthracen-9-ylmethylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O3/c1-16-10-12-19(13-11-16)28-25(30)23(24(29)27-26(28)31)15-22-20-8-4-2-6-17(20)14-18-7-3-5-9-21(18)22/h2-15H,1H3,(H,27,29,31)/b23-15+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFHEPPSISXOHF-HZHRSRAPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C4C=CC=CC4=CC5=CC=CC=C53)/C(=O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 2-(2-bromo-4,5-dimethoxybenzylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B394010.png)
![ethyl 3'-(4-methylphenyl)-2,4-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B394011.png)
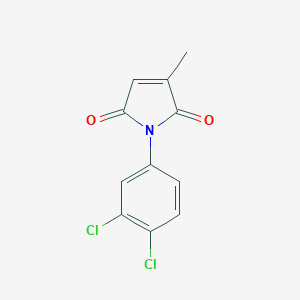

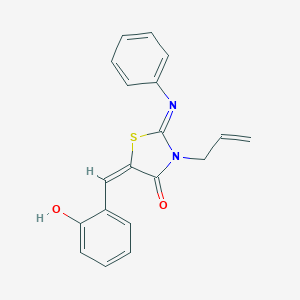
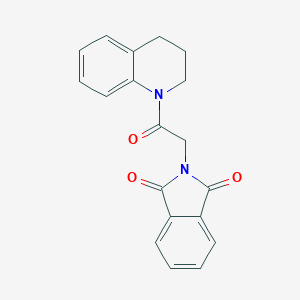
![11-(3-Pyridinyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B394020.png)
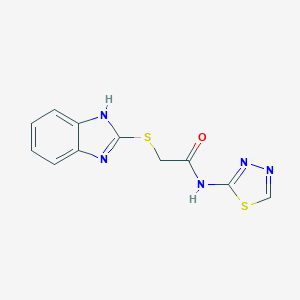
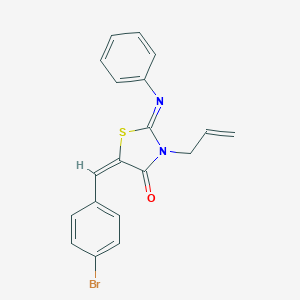
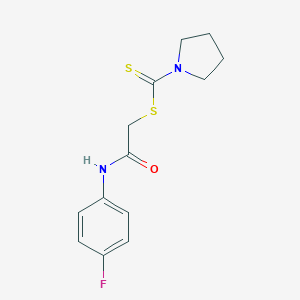
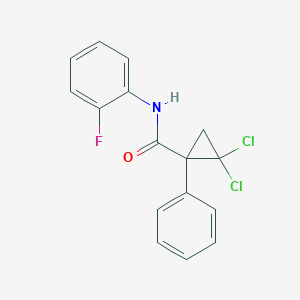
![N-[2-(dipropylcarbamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B394028.png)
![1-Methyl-17-(3-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B394030.png)
![2-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B394031.png)
